molecular formula C19H21NO4S B2970943 {[3-(Methylsulfanyl)phenyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate CAS No. 1324139-98-1

{[3-(Methylsulfanyl)phenyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate

Cat. No.: B2970943
CAS No.: 1324139-98-1
M. Wt: 359.44
InChI Key: CUSYCOHCTHDSOM-UHFFFAOYSA-N
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Description

{[3-(Methylsulfanyl)phenyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate is a complex organic molecule, exhibiting unique structural characteristics that make it valuable in various scientific disciplines. Its functional groups endow it with diverse chemical properties, which play a crucial role in its interactions and applications in fields such as chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of {[3-(Methylsulfanyl)phenyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate typically involves a multi-step process. One common route starts with the sulfonation of the aromatic ring, followed by the formation of the carbamoyl group and subsequent esterification. The reagents and conditions used may include thiol derivatives, carbamoyl chlorides, and ethoxyacetates under controlled temperatures and pH conditions to achieve optimal yields.

Industrial Production Methods: Industrially, the production of this compound may leverage continuous flow reactors to ensure high efficiency and purity. Advanced techniques like catalytic hydrogenation and automated esterification are often employed to scale up production while maintaining stringent quality controls.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation, particularly at the methylsulfanyl group, to form sulfoxides or sulfones, using oxidizing agents such as hydrogen peroxide or peracids.

  • Reduction: Reduction reactions might involve the carbamoyl group, leading to primary amines under catalytic hydrogenation conditions.

  • Substitution: Electrophilic aromatic substitution reactions are possible, especially on the aromatic ring, using reagents like halogens or nitrating agents.

Common Reagents and Conditions:

  • Oxidizing Agents: Hydrogen peroxide, peracids

  • Reducing Agents: Catalytic hydrogenation (Pd/C, H2 gas)

  • Substitution Conditions: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)

Major Products Formed:

  • Oxidation Products: Sulfoxides, sulfones

  • Reduction Products: Primary amines

  • Substitution Products: Halogenated or nitrated aromatic compounds

Scientific Research Applications

{[3-(Methylsulfanyl)phenyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate has a broad spectrum of applications in scientific research:

  • Chemistry: Used as an intermediate in organic synthesis for developing complex molecules.

  • Biology: Investigated for its potential as a biochemical probe due to its functional groups.

  • Medicine: Explored for its pharmacological properties, including potential therapeutic applications.

  • Industry: Utilized in the manufacture of specialty chemicals and materials with unique properties.

Mechanism of Action

The compound's mechanism of action is closely related to its functional groups. The carbamoyl group can interact with enzymes or receptors, modulating their activity. Similarly, the aromatic and ethoxy groups contribute to its binding affinity and selectivity toward specific molecular targets, influencing biochemical pathways.

Comparison with Similar Compounds

  • {[4-(Methylsulfanyl)phenyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate

  • {[3-(Methylsulfanyl)phenyl]carbamoyl}methyl 2-(4-methoxyphenyl)acetate

Uniqueness: What sets {[3-(Methylsulfanyl)phenyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate apart from similar compounds is its specific combination of functional groups, offering a unique profile of reactivity and applications. This distinctive structure imparts unique chemical properties and potential for broader applications in scientific research and industry.

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Properties

IUPAC Name

[2-(3-methylsulfanylanilino)-2-oxoethyl] 2-(4-ethoxyphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4S/c1-3-23-16-9-7-14(8-10-16)11-19(22)24-13-18(21)20-15-5-4-6-17(12-15)25-2/h4-10,12H,3,11,13H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUSYCOHCTHDSOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=CC(=CC=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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